

Spectroscopic Profile of 4-Chlorotetrahydropyran: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorotetrahydropyran

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Chlorotetrahydropyran** (CAS No: 1768-64-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectroscopic Data

The spectroscopic data for **4-Chlorotetrahydropyran** is summarized in the tables below, providing a clear reference for expected analytical results.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.0 - 4.2	Multiplet	H-4
~3.4 - 4.1	Multiplet	H-2, H-6
~1.8 - 2.2	Multiplet	H-3, H-5

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~68 - 72	C-2, C-6
~62 - 66	C-4
~30 - 40	C-3, C-5

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
~2850 - 3000	C-H Stretch (Aliphatic)
~1080 - 1130	C-O-C Stretch
~650 - 780	C-Cl Stretch

Note: The C-Cl stretch frequency can be influenced by the axial vs. equatorial position of the chlorine atom.[1]

Table 4: Mass Spectrometry Data

m/z	Interpretation
120/122	Molecular Ion (M^+) with ~3:1 ratio
Various	Fragmentation products

Note: The characteristic 3:1 isotopic pattern for the molecular ion is a key identifier for monochlorinated compounds due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes.[2]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 400 MHz or higher.
- Sample Preparation: Dissolve 5-10 mg of **4-Chlorotetrahydropyran** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O). The solution is then transferred to a standard 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
- Sample Preparation:
 - ATR: A small drop of liquid **4-Chlorotetrahydropyran** is placed directly onto the ATR crystal.
 - Thin Film: A drop of the sample is placed between two salt plates (e.g., NaCl, KBr) to create a thin film.

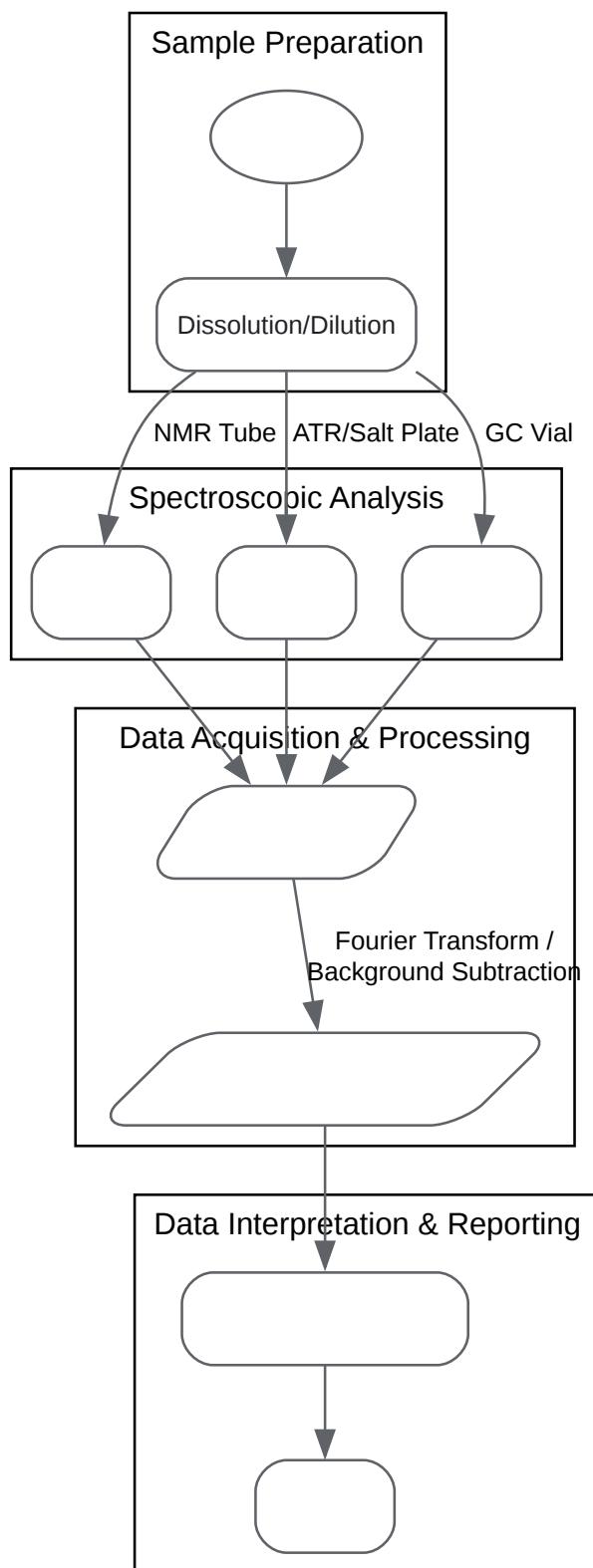
- Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is collected first. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance, and the wavenumbers of significant absorption bands are identified.

Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup.[2]
- Sample Preparation: A dilute solution of **4-Chlorotetrahydropyran** is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Data Acquisition:
 - GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The injector temperature is typically set to 250 °C. The oven temperature program starts at a low temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure separation of components.[2]
 - MS Conditions: The ionization mode is typically Electron Ionization (EI) at 70 eV. The mass spectrometer scans a mass-to-charge (m/z) range of approximately 35-200.[2]
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **4-Chlorotetrahydropyran**. The mass spectrum for this peak is then extracted and analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chlorotetrahydropyran**.

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General workflow for spectroscopic analysis.

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References

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